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molecular formula C14H21N3O3 B8574752 tert-butyl 4-hydroxy-4-pyrimidin-2-ylpiperidine-1-carboxylate

tert-butyl 4-hydroxy-4-pyrimidin-2-ylpiperidine-1-carboxylate

Cat. No. B8574752
M. Wt: 279.33 g/mol
InChI Key: QKPZLLSIRXTNTG-UHFFFAOYSA-N
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Patent
US08642774B2

Procedure details

110 mg 4-hydroxy-4-pyrimidin-2-yl-piperidine-1-carboxylic acid tert-butyl ester was dissolved in 2.5 mL pyridine and 0.18 ml phosphoroxychloride was added. The reaction mixture was stirred at RT for one day. The reaction was decomposed with water and extracted with DCM. The organic layer was dried and the solvent was removed to yield 84 mg of the desired compound. Rt: 1.31 min (method B), (M+H)+: 262
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11](O)([C:14]2[N:19]=[CH:18][CH:17]=[CH:16][N:15]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].O=P(Cl)(Cl)Cl.O>N1C=CC=CC=1>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH:10]=[C:11]([C:14]2[N:15]=[CH:16][CH:17]=[CH:18][N:19]=2)[CH2:12][CH2:13]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
110 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C1=NC=CC=N1)O
Name
Quantity
2.5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.18 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for one day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(=CC1)C1=NC=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 84 mg
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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